O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate is an organophosphorus compound known for its use as an insecticide. It belongs to the phosphonothioate class and is recognized for its effectiveness against various pests, including the European corn borer, rice stem borer, bollworm, tobacco budworm, and boll weevil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate typically involves the reaction of O-ethyl phosphorochloridothioate with p-nitrophenol in the presence of a base. The reaction conditions often include:
Solvent: Anhydrous toluene or dichloromethane
Base: Triethylamine or pyridine
Temperature: Room temperature to 50°C
Reaction Time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves:
Large-scale reactors: To handle bulk quantities of reactants
Continuous flow systems: For efficient mixing and reaction control
Purification steps: Including distillation and recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate undergoes several types of chemical reactions, including:
Oxidation: Conversion to its oxygen analog, O-ethyl O-(p-nitrophenyl) phenylphosphonate
Hydrolysis: Breakdown into p-nitrophenol and phosphoric acid derivatives
Substitution: Replacement of the ethyl or isopropyl groups with other alkyl or aryl groups
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions
Hydrolyzing agents: Aqueous sodium hydroxide or acidic conditions for hydrolysis
Substitution reagents: Alkyl halides or aryl halides in the presence of a base
Major Products Formed
Oxidation: O-ethyl O-(p-nitrophenyl) phenylphosphonate
p-Nitrophenol and phosphoric acid derivativesSubstitution: Various alkyl or aryl phosphonothioates.
Scientific Research Applications
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry
Biology: Studied for its effects on acetylcholinesterase activity and its potential as a biochemical tool
Medicine: Investigated for its potential use in developing treatments for diseases involving acetylcholine regulation
Industry: Employed as an insecticide in agriculture to protect crops from pests
Mechanism of Action
The primary mechanism of action of O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate involves the inhibition of acetylcholinesterase (AChE). This enzyme hydrolyzes acetylcholine, an excitatory neurotransmitter. By inhibiting AChE, the compound causes an accumulation of acetylcholine at cholinergic synapses, leading to continuous stimulation of the nervous system. This results in hyperexcitation and eventual paralysis of the target pests .
Comparison with Similar Compounds
Similar Compounds
O-Ethyl O-(p-nitrophenyl) phenylphosphonothioate: Similar structure but with a phenyl group instead of an isopropyl group
O-Ethyl O-(p-nitrophenyl) phenylphosphonate: Oxygen analog of the compound
O-Ethyl O-(p-nitrophenyl) benzenethiophosphonate: Another analog with a different aryl group
Uniqueness
O-Ethyl O-(p-nitrophenyl) isopropylphosphonothioate is unique due to its specific combination of ethyl, isopropyl, and p-nitrophenyl groups, which confer distinct chemical and biological properties. Its effectiveness as an insecticide and its specific mechanism of action make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
20978-45-4 |
---|---|
Molecular Formula |
C11H16NO4PS |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
ethoxy-(4-nitrophenoxy)-propan-2-yl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H16NO4PS/c1-4-15-17(18,9(2)3)16-11-7-5-10(6-8-11)12(13)14/h5-9H,4H2,1-3H3 |
InChI Key |
XPFMMGJWSBHHOD-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=S)(C(C)C)OC1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.